molecular formula C8H11N3O3 B2496905 6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid CAS No. 933728-94-0

6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid

Cat. No. B2496905
CAS RN: 933728-94-0
M. Wt: 197.194
InChI Key: CHCIKHFNCFAWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of pyrimidine derivatives often involves strategic functionalization to introduce various substituents on the pyrimidine ring. For example, the synthesis of 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine demonstrates isostructural nature with related compounds, suggesting a method of introducing methoxyethylamino groups through similar synthetic pathways (Trilleras et al., 2009). Additionally, synthetic approaches can vary from direct functionalization of the pyrimidine core to multi-step synthesis involving intermediate compounds (Sun Xiao-hong, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including planarity and substituent effects, can be elucidated using techniques such as X-ray crystallography. Studies often reveal the planarity of the pyrimidine rings and the displacement of substituent atoms from this plane, providing evidence for polarization of electronic structures (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen-bonded structures. The reactivity of the pyrimidine ring is influenced by the nature and position of substituents, which can affect the compound's chemical behavior and interactions with other molecules (M. Botta et al., 1985).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystallinity, can be significantly affected by their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for guiding the development of synthesis methods (Erwin A. Galinski et al., 1985).

Scientific Research Applications

Hydrogen Bonding in DNA Base Recognition

Studies on hydrogen bonding in base recognition from the outside of the nucleic acid double helix have utilized derivatives of 2-methoxy-6-chloro-9-aminoacridine, bearing a carboxamide side chain, to investigate the interaction with dinucleotides. These derivatives demonstrate a sequence specificity and intercalation geometry that provide insights into the molecular mechanisms of DNA base recognition and the potential role of similar compounds in modulating these interactions (Gaugain et al., 1981).

Antiviral Activity of Pyrimidine Derivatives

Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has led to the development of compounds with significant antiretroviral activity, particularly against retroviruses in cell culture. This includes derivatives that have demonstrated inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting the potential of pyrimidine derivatives in antiviral therapies (Hocková et al., 2003).

Synthesis and Biological Activity

The synthesis of 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester has been optimized, yielding products with notable inhibitory and sterilization effects against microorganisms causing plant diseases. This demonstrates the application of pyrimidine derivatives in agricultural biochemistry and the potential for developing new agrochemicals (Sun Xiao-hong, 2012).

Osmoregulation in Halophilic Bacteria

A novel cyclic amino acid identified in extremely halophilic species of the bacterial genus Ectothiorhodospira, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, has been found to play an osmoregulatory role. This discovery expands the understanding of the adaptive mechanisms of halophilic bacteria and the potential applications of such compounds in biotechnology (Galinski et al., 1985).

Mechanism of Action

While the specific mechanism of action for “6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid” is not mentioned in the search results, pyrimidines in general have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

6-(2-methoxyethylamino)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-14-3-2-9-7-4-6(8(12)13)10-5-11-7/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCIKHFNCFAWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=NC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.